REACTION_CXSMILES
|
[OH:1][CH:2]([C:4]1[NH:9][C:8](=[O:10])[CH:7]=[CH:6][N:5]=1)[CH3:3]>ClC(Cl)C.[O-2].[O-2].[Mn+4]>[C:2]([C:4]1[NH:9][C:8](=[O:10])[CH:7]=[CH:6][N:5]=1)(=[O:1])[CH3:3] |f:2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC(C)C1=NC=CC(N1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C)C1=NC=CC(N1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
31 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The reaction mixture was filtered through a celite bed
|
Type
|
WASH
|
Details
|
washed with dichloroethane (60 mL)
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=NC=CC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 32.6% | |
YIELD: CALCULATEDPERCENTYIELD | 32.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |